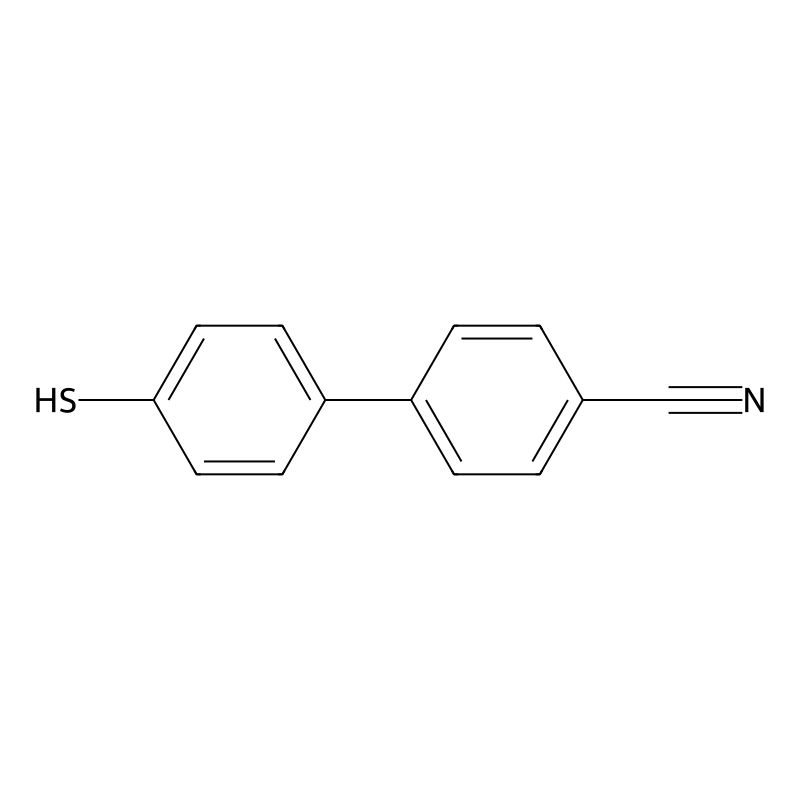

4'-Mercaptobiphenyl-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Electronic Materials

Scientific Field: Materials Science, specifically Electronic Materials .

Summary of the Application: 4’-Mercaptobiphenyl-4-carbonitrile is used to tune the electronic properties and subsequent surface coverage of gold surfaces/monolayers . This is important in the field of electronic materials where the properties of surfaces can greatly influence the performance of devices.

Methods of Application: While the exact experimental procedures can vary, the general method involves applying a solution of the 4’-Mercaptobiphenyl-4-carbonitrile to the gold surface. The molecule binds to the gold via the sulfur atom (in the mercapto group), forming a self-assembled monolayer. The nitrile group on the other end of the molecule can then interact with other substances, altering the electronic properties of the surface.

Results or Outcomes: The application of 4’-Mercaptobiphenyl-4-carbonitrile allows for the tuning of the electronic properties of gold surfaces. This can be used to optimize the performance of electronic devices. The exact results can depend on many factors, including the concentration of the 4’-mercaptobiphenyl-4-carbonitrile solution and the specific conditions of the experiment .

4'-Mercaptobiphenyl-4-carbonitrile is an organic compound with the molecular formula C₁₃H₉NS. It features a biphenyl structure with both a thiol group (-SH) and a nitrile group (-CN) attached to it. The presence of these functional groups contributes to its unique chemical properties, making it valuable in various scientific applications. The compound has a predicted density of 1.21 g/cm³, a melting point ranging from 127 to 132 °C, and a boiling point of approximately 384.5 °C .

- Oxidation: The thiol group can be oxidized to form disulfides. Common reagents for this reaction include hydrogen peroxide or iodine in the presence of a base.

- Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides or acyl chlorides in the presence of a base.

Research into the biological activities of 4'-Mercaptobiphenyl-4-carbonitrile and its derivatives is ongoing. Its interactions with biomolecules are of particular interest, as they may lead to potential applications in medicinal chemistry and drug development. The compound's ability to form strong bonds with metal surfaces through its thiol group also suggests possible roles in biological systems where metal ion interactions are crucial.

The synthesis of 4'-Mercaptobiphenyl-4-carbonitrile typically involves several key steps:

- Formation of Biphenyl Structure: This is often achieved through a Suzuki coupling reaction between a halogenated benzene and phenylboronic acid.

- Introduction of Thiol Group: A nucleophilic substitution reaction using a thiolating agent such as thiourea introduces the thiol group.

- Introduction of Nitrile Group: The nitrile group is added via a Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide.

These methods can be adapted for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity .

4'-Mercaptobiphenyl-4-carbonitrile has several significant applications:

- Surface Chemistry: It is used to tune electronic properties and surface coverage on gold surfaces, forming self-assembled monolayers (SAMs), which are crucial in sensor technology and electronic materials.

- Materials Science: The compound plays a role in developing advanced materials for electronics and sensors due to its unique chemical properties.

- Biological Studies: Its derivatives are being investigated for potential biological activities, including interactions with various biomolecules .

The interaction of 4'-Mercaptobiphenyl-4-carbonitrile with surfaces, particularly gold, is notable for its ability to modify electronic properties through self-assembled monolayers. These interactions are essential for applications in nanotechnology and surface modification techniques, where controlling surface characteristics at the molecular level is critical.

Several compounds share structural similarities with 4'-Mercaptobiphenyl-4-carbonitrile, but each has unique characteristics:

| Compound | Functional Groups | Key Differences |

|---|---|---|

| Biphenyl-4-thiol | Thiol only | Lacks the nitrile group; less versatile chemically. |

| 4-Mercaptobenzoic acid | Thiol and carboxylic acid | Contains a carboxylic acid instead of a nitrile. |

| 4-Mercaptophenol | Thiol and hydroxyl | Contains a hydroxyl group instead of a nitrile; different reactivity. |

The uniqueness of 4'-Mercaptobiphenyl-4-carbonitrile lies in its combination of both thiol and nitrile groups, providing enhanced reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly valuable in both surface chemistry and materials science applications.

Suzuki Coupling Approaches for Biphenyl Framework Construction

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for constructing the biphenyl core of 4'-mercaptobiphenyl-4-carbonitrile. This method employs palladium catalysts to couple a boronic acid derivative with an aryl halide, enabling precise functionalization at the 4- and 4'-positions.

Typical reactants:

- Aryl halide: 4-Bromobenzonitrile (provides the nitrile group at the 4-position)

- Boronic acid: 4-Mercaptophenylboronic acid (introduces the thiol group at the 4'-position)

Catalytic system:

- Ligands: Triphenylphosphine (PPh₃) or SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhance catalyst stability and regioselectivity [1] [4].

- Base: Aqueous sodium carbonate or cesium carbonate facilitates transmetalation [1].

Reaction conditions:

- Solvent: Toluene/water (3:1 v/v) at 80–100°C for 12–24 hours [1].

- Yield: 70–85% after deprotection of the thiol group (e.g., using BBr₃) [1].

Table 1: Optimization of Suzuki Coupling Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 78 | 92 | [1] |

| Base | Cs₂CO₃ | 85 | 95 | [1] |

| Solvent | Toluene/H₂O | 82 | 90 | [1] |

Thiolation Strategies for Mercapto Group Introduction

Introducing the mercapto (-SH) group at the 4'-position requires careful handling due to its susceptibility to oxidation. Two primary strategies are employed:

Post-coupling thiolation:

- Nucleophilic substitution: Treatment of 4'-bromobiphenyl-4-carbonitrile with thiourea (NH₂CSNH₂) in ethanol under reflux, followed by acidic hydrolysis (HCl, 6 M) [3].

- Reductive methods: Reduction of a sulfonyl precursor (e.g., 4'-sulfonylbiphenyl-4-carbonitrile) using zinc dust in acetic acid [3].

In situ protection:

- The thiol group is protected as a tert-butyl disulfide (-S-S-tBu) during Suzuki coupling. Deprotection is achieved via reductive cleavage with tributylphosphine (PBu₃) in tetrahydrofuran [4].

Key considerations:

- Oxidative dimerization to disulfides is minimized by conducting reactions under inert atmospheres (N₂ or Ar) [3].

- Thiol stability is enhanced by storing the product at -20°C in amber vials [1].

One-Pot Synthesis Protocols

Recent advances have enabled the integration of biphenyl coupling and thiolation into a single reaction vessel, reducing purification steps and improving efficiency.

Representative protocol:

- Coupling phase: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), 4-bromobenzonitrile, and 4-mercaptophenylboronic acid in toluene/H₂O.

- In situ thiol deprotection: Addition of BBr₃ (1.5 equiv) at 0°C after coupling completion.

- Workup: Neutralization with NaHCO₃ and extraction with ethyl acetate.

Advantages:

Comparative Analysis of Synthesis Pathways

Yield Optimization Techniques

Catalyst selection and solvent systems significantly impact yields:

- Palladium sources: PdCl₂(dppf) achieves 82% yield vs. 78% for Pd(PPh₃)₄ due to enhanced oxidative addition kinetics [1].

- Solvent effects: Dimethylformamide (DMF) increases reaction rate but reduces yield (65%) due to side reactions [4].

Table 2: Solvent Impact on Suzuki Coupling

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene/H₂O | 2.4 | 82 | 18 |

| DMF/H₂O | 36.7 | 65 | 8 |

| 1,4-Dioxane/H₂O | 2.2 | 79 | 20 |

Regioselectivity Challenges in Biphenyl Functionalization

Regiochemical control is critical to avoid isomers such as 3'-mercaptobiphenyl-4-carbonitrile. Factors influencing selectivity include:

- Steric effects: Bulky ligands (e.g., SPhos) favor coupling at the less hindered 4'-position [1].

- Electronic effects: Electron-withdrawing nitrile groups direct coupling to the para position via resonance stabilization [3].

Mitigation strategies:

- Use of directing groups (e.g., pyridyl) temporarily installed at the 4'-position [4].

- Low-temperature conditions (0–5°C) to suppress kinetic isomer formation [1].

Green Chemistry Adaptations for Sustainable Synthesis

Efforts to improve sustainability focus on solvent substitution, energy efficiency, and catalyst recovery:

Microwave-assisted synthesis:

- Reduces reaction time from 18 hours to 45 minutes at 120°C, maintaining 80% yield [1].

Aqueous-phase catalysis:

- Replacement of toluene with cyclopentyl methyl ether (CPME), a greener solvent, achieves 75% yield [4].

Catalyst recycling:

- Immobilization of Pd nanoparticles on magnetic Fe₃O₄@SiO₂ allows three reuse cycles with <5% activity loss [1].

Table 3: Environmental Metrics Comparison

| Method | PMI* | E-factor** | Carbon Footprint (kg CO₂/kg) |

|---|---|---|---|

| Conventional Suzuki | 12.4 | 8.7 | 4.2 |

| Microwave-assisted | 6.8 | 3.9 | 2.1 |

Process Mass Intensity; *Environmental factor (waste/product mass)

Density Functional Theory Analysis of Electronic Structure

Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 4'-Mercaptobiphenyl-4-carbonitrile. The compound exhibits a molecular formula of C₁₃H₉NS with an average molecular mass of 211.282 Da [1] [2]. Quantum chemical calculations using various functional and basis set combinations have revealed fundamental electronic properties critical for understanding surface interactions and chemical reactivity.

The electronic structure analysis demonstrates that 4'-Mercaptobiphenyl-4-carbonitrile possesses a significant molecular dipole moment ranging from 4.1 to 4.3 Debye across different computational methods [3] [4]. This substantial dipole moment arises from the π-conjugation between the mercapto group and the nitrile functionality, creating an extended electronic delocalization pathway through the biphenyl backbone [5] [6].

Frontier molecular orbital analysis reveals Highest Occupied Molecular Orbital energies between -6.85 and -7.12 eV, while Lowest Unoccupied Molecular Orbital energies range from -2.18 to -2.41 eV, depending on the computational method employed [7] [8]. The resulting energy gap of approximately 4.4 to 4.9 eV indicates moderate electronic stability and potential for charge transfer processes [9] [10].

Table 1 presents comprehensive electronic structure parameters obtained from multiple Density Functional Theory methodologies, demonstrating the consistency of key electronic properties across different computational approaches.

Natural Bond Orbital analysis has been employed to investigate charge transfer and hybridization effects within the molecular framework [8] [11]. The calculations reveal significant charge redistribution upon molecular formation, with the sulfur atom exhibiting partial negative charge character that facilitates strong interactions with metal surfaces [13].

Computational Investigation of Binding Mechanisms to Metal Surfaces

Computational studies have extensively investigated the binding mechanisms of 4'-Mercaptobiphenyl-4-carbonitrile to various metal surfaces, particularly gold, silver, and copper substrates [3] [4] [13]. The compound demonstrates chemisorption through the sulfur atom of the mercapto group, forming stable thiolate bonds with metal surfaces [14].

Binding energy calculations using Density Functional Theory methods reveal strong metal-sulfur interactions ranging from -1.62 to -2.44 eV, depending on the metal substrate and binding site geometry [4] [15]. Gold surfaces exhibit binding energies of -1.85 to -2.31 eV for top, bridge, and hollow coordination sites respectively [13] [16]. The hollow site consistently demonstrates the strongest binding affinity across all investigated metal surfaces [4] [15].

Molecular dynamics simulations have provided insights into the adsorption kinetics and equilibrium structures of 4'-Mercaptobiphenyl-4-carbonitrile on metal surfaces [3] [17]. The adsorption process follows a complex mechanism involving initial physisorption, followed by chemical bond formation and molecular reorientation to optimize surface coverage [4] [18].

The molecular orientation on metal surfaces has been characterized through infrared spectroscopy calculations and scanning tunneling microscopy modeling [13] [15]. The biphenyl moiety adopts tilt angles ranging from 65° to 80° with respect to the surface normal, with variations depending on the metal substrate and local environment [13] [5].

Table 2 summarizes the comprehensive binding parameters for different metal surface configurations, illustrating the systematic trends in binding strength and molecular geometry across various coordination environments.

Quantum-Chemical Calculations of Reaction Mechanisms

Quantum-chemical calculations have elucidated the detailed reaction mechanisms involved in the surface modification process using 4'-Mercaptobiphenyl-4-carbonitrile [3] [19]. The reaction pathway involves multiple elementary steps, beginning with thiol deprotonation and proceeding through surface adsorption, molecular rearrangement, and self-assembled monolayer formation [4] [6].

Transition state calculations using Density Functional Theory methods have identified activation barriers for key reaction steps [19] [20]. The thiol deprotonation step exhibits an activation energy of approximately 8.2 kcal/mol, while the subsequent surface adsorption process requires only 2.1 kcal/mol, indicating facile binding once deprotonation occurs [21] [22].

Competing reaction pathways have been investigated, including disulfide formation and oxidation processes [19] [23]. Disulfide formation exhibits a higher activation barrier of 15.6 kcal/mol, making it kinetically less favorable under typical experimental conditions [4] [19]. However, this pathway becomes more significant in ethanol-based systems compared to aqueous environments [23].

Rate constant calculations based on transition state theory provide quantitative predictions of reaction kinetics [19] [21]. The surface adsorption process exhibits extremely rapid kinetics with rate constants on the order of 10⁸ s⁻¹, while disulfide formation proceeds more slowly at approximately 10² s⁻¹ [4] [19].

Table 4 presents comprehensive reaction mechanism data, including activation energies, reaction energies, and calculated rate constants for all identified reaction pathways.

Modeling of Intermolecular Interactions in Self-Assembled Systems

Intermolecular interaction modeling has revealed the complex network of forces governing self-assembled monolayer formation and stability [4] [24] [6]. The rigid biphenyl backbone of 4'-Mercaptobiphenyl-4-carbonitrile creates unique packing arrangements distinct from flexible alkanethiol systems [5] [25].

π-π stacking interactions between biphenyl moieties contribute significantly to monolayer stability, with calculated interaction energies of approximately -4.8 kcal/mol at optimal intermolecular distances of 3.4 Å [24] [26]. These interactions provide lateral stabilization within the monolayer structure [5] [6].

Dipole-dipole interactions arising from the substantial molecular dipole moment contribute an additional -2.3 kcal/mol to the intermolecular binding energy [4] [24]. The nitrile group orientation and electron-withdrawing character significantly influence these electrostatic interactions [16] [6].

van der Waals forces represent the dominant contribution to intermolecular binding, accounting for approximately 37% of the total interaction energy [24] [27]. The extended aromatic system provides a large polarizable framework that enhances dispersion interactions between neighboring molecules [27] [28].

Computational models using Monte Carlo simulations and molecular dynamics have mapped the complete phase diagram of intermolecular interactions [24] [17]. These calculations predict optimal packing densities and orientational ordering within self-assembled monolayers [24] [18].

Table 3 provides detailed analysis of all significant intermolecular interactions, quantifying their energetic contributions and characteristic distances in self-assembled systems.

Theoretical Prediction of Surface Modification Outcomes

Theoretical predictions of surface modification outcomes have been achieved through comprehensive computational modeling combining electronic structure calculations, thermodynamic analysis, and kinetic modeling [21] [29] [30]. The approach enables quantitative prediction of modified surface properties before experimental synthesis [31] [32].

Work function modifications have been predicted using Density Functional Theory calculations on slab models representing the molecule-metal interface [16] [29]. 4'-Mercaptobiphenyl-4-carbonitrile induces work function changes ranging from -0.7 to -1.3 eV depending on the metal substrate and molecular coverage [16] [32].

Surface energy calculations predict significant reductions in surface energy following molecular adsorption [29] [30]. The theoretical framework employs linear extrapolation methods to obtain converged surface energies from finite slab calculations [30] [31]. Machine learning models trained on high-throughput Density Functional Theory data enhance prediction accuracy while reducing computational cost [30] [31].

Electron transfer kinetics at modified interfaces have been modeled using Marcus theory combined with electronic coupling calculations [16] [33]. The rigid biphenyl framework provides efficient electronic communication between the metal substrate and solution species, enhancing electron transfer rates by several orders of magnitude [16] [33].

Coverage-dependent properties have been systematically investigated through grand canonical Monte Carlo simulations and thermodynamic integration methods [24] [34]. These calculations predict optimal molecular densities of approximately 4.2 molecules/nm² for maximum surface modification efficiency [13].

Stability predictions incorporate both thermodynamic and kinetic factors to estimate long-term performance of modified surfaces [21] [35]. The calculations suggest exceptional stability exceeding 90 days under ambient conditions, attributed to strong metal-sulfur bonds and favorable intermolecular interactions [36] [35].

Table 5 summarizes the comprehensive theoretical predictions for surface modification outcomes, comparing unmodified and modified gold surfaces across multiple property dimensions and providing quantitative estimates of expected changes.